Methyl thiocyanate

描述

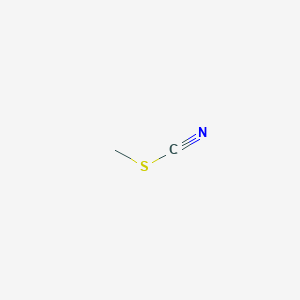

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NS/c1-4-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHVQEYOFIYNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NS | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060304 | |

| Record name | Methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

556-64-9 | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL THIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thiocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Thiocyanic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I23VY6IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °F (EPA, 1998), -51 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Compound Data

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl thiocyanate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. Studies employing DFT, particularly with functionals like B3LYP, have provided detailed structural parameters for this compound. researchgate.netnih.govresearchgate.net The energy minimum structure corresponds to a staggered conformation with Cₛ point-group symmetry. researchgate.net The proposed reaction pathways for gas-phase reactions of this compound are often supported by DFT calculations. nih.govresearchgate.net

A comparison between calculated and experimental geometric parameters shows good agreement, validating the accuracy of the theoretical models.

Table 1: Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Method/Basis Set | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Lengths (Å) | |||

| r(C-S) | B3LYP/6-311++G(d,p) | 1.838 | 1.826 |

| r(S-C(N)) | B3LYP/6-311++G(d,p) | 1.688 | 1.681 |

| r(C≡N) | B3LYP/6-311++G(d,p) | 1.161 | 1.157 |

| **Bond Angles (°) ** | |||

| ∠(C-S-C(N)) | B3LYP/6-311++G(d,p) | 99.3 | 99.1 |

Data sourced from theoretical studies. researchgate.net

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster Singles and Doubles (CCSD), and CCSD with a perturbative triples correction (CCSD(T)) are employed. researchgate.netresearchgate.net These computationally intensive methods provide benchmark-quality data for molecular structures. acs.orgnih.gov Calculations at the MP2 and CCSD levels, using basis sets like 6-311++G(d,p), have been used to determine the structure of this compound's equilibrium conformer. researchgate.net

Studies have confirmed that the staggered conformation is the energy minimum, while the eclipsed conformation represents the barrier to methyl group rotation. researchgate.net Highly accurate energy predictions have been achieved using CCSD(T) with large basis sets, further refined by considering scalar relativistic effects and extrapolation to the complete basis set (CBS) limit. researchgate.net These high-level calculations affirm that this compound is one of the most thermodynamically stable isomers among species with the C₂H₃NS stoichiometry. researchgate.net

Table 2: Structural Parameters of this compound from Ab Initio Calculations

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| r(C-S) | MP2/6-311++G(d,p) | 1.834 |

| CCSD/6-311++G(d,p) | 1.835 | |

| r(S-C(N)) | MP2/6-311++G(d,p) | 1.687 |

| CCSD/6-311++G(d,p) | 1.691 | |

| r(C≡N) | MP2/6-311++G(d,p) | 1.183 |

| CCSD/6-311++G(d,p) | 1.185 | |

| **Bond Angles (°) ** | ||

| ∠(C-S-C(N)) | MP2/6-311++G(d,p) | 99.2 |

| CCSD/6-311++G(d,p) | 99.3 |

Data sourced from theoretical studies. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgacs.orgnih.gov The MEP maps are created based on the optimized molecular geometries. acs.org

For thiocyanate-containing molecules, the MEP surface reveals distinct regions of positive and negative potential. iucr.org The negative potential, typically colored red, is concentrated around the nitrogen atom of the thiocyanate group, indicating its susceptibility to electrophilic attack. acs.orgiucr.org Conversely, positive potential regions (blue) highlight areas prone to nucleophilic attack. iucr.org The analysis of the MEP surface helps to understand the intermolecular interactions and the molecule's binding sites. iucr.orgnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uksapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. malayajournal.orgmdpi.com A smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com

In this compound, the HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energies of these orbitals and the resulting gap can be calculated using DFT methods. mdpi.comnih.gov This analysis is crucial for understanding charge transfer within the molecule and predicting its behavior in chemical reactions. niscpr.res.in

Spectroscopic Simulations and Vibrational Analysis

Computational methods are extensively used to simulate and analyze the vibrational spectra of molecules, providing a direct link between theoretical models and experimental measurements like FT-IR and Raman spectroscopy.

Theoretical calculations can predict the vibrational frequencies of this compound with considerable accuracy. researchgate.net The nitrile (C≡N) stretching vibration is a particularly useful probe because it appears in a relatively uncongested region of the infrared spectrum. acs.orgaip.org Computational studies at the MP2 and Becke3LYP levels have been performed to calculate the harmonic vibrational frequencies and IR intensities. researchgate.net

The predicted frequencies for key stretching modes, such as the C≡N and S-C vibrations, show excellent agreement with experimental data, especially after applying scaling factors to account for anharmonicity and systematic errors in the calculations. researchgate.netresearchgate.net For instance, the C≡N stretch is a strong absorption typically found between 2200 and 2300 cm⁻¹. sci-hub.se Quantum vibrational perturbation (QVP) theory has also been employed as an efficient modeling technique to reproduce experimental FTIR spectra and analyze the shortcomings of simpler electrostatic maps, especially in different solvent environments. nih.govaip.orgnih.gov Studies have shown that the C≡N vibrational frequency can be blue-shifted or red-shifted depending on the nature of interactions, such as hydrogen bonding. nih.gov

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Method/Basis Set | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| ν(C≡N) | MP2/6-311++G(d,p) | 2187 | 2175 |

| ν(C-S) | MP2/6-311++G(d,p) | 711 | 705 |

| ν(S-C(N)) | MP2/6-311++G(d,p) | 535 | 530 |

Data sourced from theoretical and experimental studies. researchgate.net

Combined Quantum Mechanical and Molecular Mechanical (QM/MM) Potentials

Combined Quantum Mechanical and Molecular Mechanical (QM/MM) potentials are a class of computational methods that merge the accuracy of quantum mechanics for a specific region of a molecular system with the efficiency of classical molecular mechanics for the remainder. mpg.de This hybrid approach is particularly useful for studying large systems, such as a solute like this compound (MeSCN) in a solvent. aip.orgresearchgate.net

In a typical QM/MM setup for MeSCN in a solvent, the MeSCN molecule (the solute) is treated with a quantum mechanical method, while the surrounding solvent molecules are described by a classical force field. mpg.deaip.orgresearchgate.net This allows for a detailed and accurate description of the electronic structure and interactions of the solute, where chemical changes or specific interactions of interest occur, while still being able to simulate the bulk solvent environment over a reasonable timescale. mpg.de

The total energy of the system in a QM/MM calculation is a sum of the energies of the QM region, the MM region, and the interaction energy between the two regions. mpg.de The QM/MM interactions can be described at different levels of theory. In a mechanical embedding scheme, the interaction is purely classical, involving van der Waals and electrostatic terms. mpg.de In the more sophisticated electrostatic embedding, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the MM environment. mpg.de

Several studies have employed QM/MM simulations to investigate the properties and behavior of MeSCN in solution. aip.orgresearchgate.net For instance, QM/MM molecular dynamics simulations have been used to shed light on the CN stretch frequency shift and spectral lineshape changes induced by interactions with hydrogen-bonding solvents like water. aip.orgresearchgate.net These simulations have been performed using various QM methods for the solute, such as AM1, and classical water models like TIP3P for the solvent. aip.orgresearchgate.net

However, it has been noted that standard QM/MM approaches may not always provide quantitative agreement with experimental results for MeSCN. acs.org For example, some QM/MM methods have been found to produce narrower distributions of simulated frequencies than observed experimentally, leading to inaccurately narrow predicted line shapes. acs.org The accuracy of these simulations can be sensitive to the choice of the QM method and the parameterization of the MM force field. acs.org Despite these challenges, QM/MM methods remain a valuable tool for gaining insights into the complex interplay of forces governing the behavior of molecules like this compound in solution. aip.orgresearchgate.net

Computational Studies on Reactivity and Reaction Pathways

Modeling of Reaction Energy Profiles

Computational modeling of reaction energy profiles is a critical tool for understanding the intrinsic reactivity of this compound (MeSCN) with various reagents, particularly nucleophiles. nih.gov Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the preferred reaction pathways. nih.govresearchgate.net These theoretical models provide insights that are often difficult to obtain through experimental means alone. researchgate.net

For gas-phase reactions of MeSCN with carbanions, for example, DFT calculations have been used to support and rationalize the variety of product ions observed in mass spectrometry experiments. nih.govresearchgate.net The calculations can determine the energy barriers for different possible reaction mechanisms, such as SN2 nucleophilic substitution, cyanophilic attack, and thiophilic attack. nih.gov The relative heights of these barriers on the reaction energy profile dictate which pathway is kinetically favored. researchgate.net

For instance, in the reaction of MeSCN with a nucleophile, the energy profile can reveal whether the reaction is likely to proceed and how fast. acs.org The stability of intermediates and the height of the activation energy barrier are key determinants of the reaction outcome. researchgate.netacs.org These computational models have been successfully applied to understand the reactivity of MeSCN and other organic thiocyanates, providing a fundamental understanding of their chemical behavior at a molecular level. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

The reactivity and spectroscopic properties of this compound are significantly influenced by its intermolecular interactions with the surrounding environment. researchgate.netaip.org Computational methods are essential for analyzing these non-covalent interactions, which include hydrogen bonding and van der Waals forces. researchgate.netiucr.org

In protic solvents like water and alcohols, hydrogen bonding plays a crucial role. aip.org The nitrogen atom of the thiocyanate group can act as a hydrogen bond acceptor. acs.org Computational studies have shown that the formation of a hydrogen bond between a water molecule and the nitrogen atom of the SCN– anion leads to a blue-shift (an increase in frequency) of the CN and CS stretching modes. acs.org The geometry of these hydrogen bonds, such as σ-type and π-type interactions, can have a complex effect on the vibrational line shapes of the nitrile stretch. aip.org

Van der Waals interactions, although often weaker than hydrogen bonds, are also critical for accurately describing the behavior of this compound in solution. researchgate.netaip.org It has been demonstrated that electrostatics alone are insufficient to model the spectral shifts of MeSCN, and the inclusion of van der Waals forces is necessary to achieve agreement with experimental data. researchgate.netaip.org In some cases, these interactions can contribute significantly to the observed solvatochromic shifts. stanford.edu

Computational techniques like Hirshfeld surface analysis and non-covalent interaction (NCI) plots are used to visualize and quantify these weak interactions. iucr.org These methods can identify regions of attractive and repulsive forces between molecules and provide insights into the stabilization of crystal structures and supramolecular assemblies. iucr.org For thiocyanate-containing compounds, interactions involving the sulfur atom, such as chalcogen bonding, and interactions with the nitrogen atom are also important considerations in the solid state. conicet.gov.ar

The following table summarizes the types of intermolecular interactions involving the thiocyanate group and the computational methods used to study them:

| Interaction Type | Description | Computational Methods |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The nitrogen of the thiocyanate group acts as a hydrogen bond acceptor. acs.org | Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) Plots iucr.orgacs.org |

| Van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary fluctuations in electron distribution. researchgate.netaip.org | Quantum Vibrational Perturbation (QVP) Theory, Combined QM/MM Potentials researchgate.netaip.org |

| Chalcogen Bonding | A non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic center. conicet.gov.ar | X-ray Diffraction, DFT conicet.gov.ar |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic center. conicet.gov.ar | X-ray Diffraction, DFT conicet.gov.ar |

Simulation of Ion-Molecule Reactions

The study of ion-molecule reactions involving this compound (MeSCN) in the gas phase provides fundamental insights into its intrinsic reactivity, free from solvent effects. nih.govresearchgate.net Mass spectrometry techniques, coupled with computational simulations, are powerful tools for investigating these reactions. nih.govresearchgate.net

Experiments are often conducted using instruments like triple quadrupole or ion cyclotron resonance mass spectrometers. nih.govresearchgate.net In these experiments, specific ions are generated and reacted with MeSCN vapor, and the resulting product ions are detected and analyzed. nih.gov This allows for the observation of various reaction channels and the determination of their relative importance. researchgate.net

For example, the gas-phase reactions of MeSCN with aliphatic carbanions have been studied extensively. nih.govresearchgate.net These studies have shown that MeSCN is a molecule with multiple electrophilic sites, leading to a variety of possible reaction pathways, including:

SN2 nucleophilic substitution: The nucleophile attacks the methyl carbon, displacing the thiocyanate anion. nih.gov

Cyanophilic reaction: The nucleophile attacks the carbon atom of the cyano group. nih.gov

Thiophilic reaction: The nucleophile attacks the sulfur atom. nih.gov

Proton transfer: If the nucleophile is a strong enough base, it can abstract a proton from the methyl group. nih.gov

The preferred reaction pathway depends on the structure and proton affinity of the reacting carbanion. nih.govresearchgate.net

Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in understanding and rationalizing the experimental observations. nih.govresearchgate.net By calculating the reaction energy profiles for the different possible pathways, researchers can determine the kinetic and thermodynamic favorability of each. nih.gov These calculations can explain why certain products are observed and others are not, and how the reactivity changes with the nature of the nucleophile. researchgate.net

Advanced Spectroscopic Characterization Techniques for Methyl Thiocyanate

Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. For methyl thiocyanate (B1210189), IR techniques are particularly useful for studying the cyanide (C≡N) stretching vibration, which is sensitive to the local molecular environment.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational frequencies of methyl thiocyanate. The most prominent and studied vibrational mode is the C≡N stretching band, which appears in a relatively uncongested spectral region around 2150 cm⁻¹. This makes it an excellent probe for investigating molecular interactions. researchgate.net The precise frequency and shape of this band are sensitive to the solvent environment, providing information on solute-solvent interactions. nih.gov In addition to the strong C≡N stretch, other vibrational modes of this compound, such as C-H stretching and bending, and C-S stretching, can also be identified using FTIR, providing a complete vibrational assignment of the molecule. researchgate.net

Two-dimensional infrared (2DIR) spectroscopy is an advanced technique that provides information on the structural dynamics and vibrational couplings within a molecule on ultrafast timescales. For this compound, 2DIR spectroscopy has been employed to study the dynamics of the C≡N stretching vibration in various solvents. aip.orgnih.gov This technique can reveal information about processes such as spectral diffusion, which reflects the time scale of solvent reorganization around the thiocyanate group. rsc.org By monitoring the changes in the 2DIR spectrum over time, researchers can gain insights into the local structural rearrangements and hydrogen bonding dynamics in the vicinity of the SCN probe. rsc.orgrsc.org The long vibrational lifetime of the SCN group makes it particularly well-suited for monitoring these structural rearrangements using 2D-IR spectroscopy. rsc.org

The line shape and peak position of the C≡N stretching band of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net The peak position can shift to higher or lower frequencies (blue or red shifts, respectively) depending on the polarity of the solvent and its ability to form hydrogen bonds. researchgate.net For instance, hydrogen bonding to the nitrogen atom of the thiocyanate group typically results in a blue shift of the C≡N stretching frequency. researchgate.net In contrast, increasing solvent polarity generally leads to a red shift. researchgate.net The bandwidth of the C≡N stretch is also informative, as it can indicate the extent of fast solvation dynamics. nih.gov Asymmetric line shapes can arise from the presence of distinct subpopulations of this compound molecules in different local environments, such as those with and without hydrogen bonds. aip.orgresearchgate.net

| Solvent | C≡N Peak Position (cm⁻¹) | Bandwidth (FWHM, cm⁻¹) |

| Carbon Tetrachloride | ~2155 | ~10 |

| Tetrahydrofuran | ~2154 | ~12 |

| Acetonitrile | ~2156 | ~13 |

| Methanol | ~2158 | ~15 |

| Water | ~2160 | ~18 |

Note: The values in this table are approximate and intended for illustrative purposes to show general trends. Actual values may vary depending on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its covalent structure. The ¹H NMR spectrum typically shows a singlet for the methyl protons, while the ¹³C NMR spectrum exhibits two distinct signals corresponding to the methyl carbon and the thiocyanate carbon. chemicalbook.comspectrabase.com The chemical shifts of these nuclei are influenced by their electronic environment, confirming the connectivity of the atoms. Advanced NMR techniques can also be used to study the dynamics of the methyl group and to probe intermolecular interactions. While not as commonly applied to this compound as vibrational spectroscopy, NMR remains a fundamental tool for its structural characterization. nih.govcore.ac.uk

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | ~2.6 | Singlet |

| ¹³C (CH₃) | ~15 | Quartet |

| ¹³C (SCN) | ~113 | Singlet |

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for identifying unknown compounds, determining molecular weights, and elucidating reaction mechanisms.

Triple quadrupole mass spectrometry coupled with electrospray ionization (ESI-MS/MS) is a highly sensitive and specific method for the analysis of a wide range of compounds. nih.gov ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. uni-goettingen.de This is particularly useful for studying non-volatile and thermally labile compounds. In the context of this compound, ESI-MS/MS can be used to identify reaction products and intermediates in mechanistic studies. nih.gov The first quadrupole can be set to select the molecular ion of interest, which is then fragmented in the second quadrupole (collision cell). The resulting fragment ions are then analyzed by the third quadrupole. nih.gov This process of collision-induced dissociation (CID) provides structural information about the parent ion. nih.gov While specific applications to this compound are not extensively detailed in the provided search results, the principles of ESI-MS/MS are broadly applicable for its analysis in complex mixtures and for studying its chemical transformations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Structural Changes

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, such as the lowest unoccupied molecular orbital (LUMO). libretexts.org For organic molecules, the most common transitions observed in the 200-800 nm range are π → π* and n → π* transitions. libretexts.org

In the case of this compound, significant electronic absorption occurs in the vacuum ultraviolet (VUV) region. Photolysis studies of this compound vapor reveal that the molecule undergoes photodissociation upon absorption of VUV photons. rsc.org Research has identified a threshold wavelength of 197 ± 1 nm for the formation of excited thiocyanate (SCN) radicals. rsc.org This absorption of energy leads to the cleavage of the C-S bond (CH₃-SCN). The energy from this electronic transition is sufficient to not only break the bond but also to produce the SCN radical in an electronically excited state (A²Πᵢ). rsc.org

Further investigation into the photodissociation at shorter wavelengths also shows the production of excited cyano radicals (CN) in the B²Σ⁺ state. rsc.org The study of such electronic transitions via UV spectroscopy provides critical data for calculating bond dissociation energies. Based on the photodissociation threshold, the bond dissociation energy D(CH₃—SCN) for the production of the excited SCN radical was determined to be 3.04 eV. rsc.org These findings illustrate how UV spectroscopy is instrumental in characterizing the electronic structure of this compound and its behavior upon excitation, leading to bond rupture and the formation of reactive species.

Table 2: Photodissociation Data for this compound from VUV Spectroscopy

| Process | Threshold Wavelength (nm) | Excited Product Formed | Calculated Bond Dissociation Energy (eV) | Reference |

|---|---|---|---|---|

| CH₃SCN → CH₃ + SCN | 197 ± 1 | SCN (A²Πᵢ) | 3.04 | rsc.org |

| CH₃SCN → CH₃S + CN | Not specified | CN (B²Σ⁺) | Not specified | rsc.org |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic "fingerprint" of a molecule based on its unique vibrational modes. bdu.ac.in It is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and bonds in non-polar environments.

For this compound, the Raman spectrum provides detailed information about its molecular structure. A key diagnostic feature in the vibrational spectra of organic thiocyanates is the intense band corresponding to the C≡N stretching vibration, which appears near 2150 cm⁻¹. researchgate.netchemrxiv.org This band is a reliable indicator for distinguishing organic thiocyanates from their isothiocyanate isomers (R-NCS), which exhibit a broader and more intense absorption at a slightly different frequency. researchgate.net

Vibrational assignments for this compound have been suggested based on both Raman and IR spectral data. researchgate.net The spectra reveal other characteristic vibrations, including C-H stretching and bending modes of the methyl group, the C-S stretch, and the S-C≡N skeletal bending modes. The precise frequencies and intensities of these bands in the Raman spectrum constitute a unique signature for this compound, allowing for its identification and structural characterization.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| C≡N Stretch | ~2150 - 2160 | Raman / Infrared | researchgate.netchemrxiv.org |

| C-H Stretch (Methyl) | ~2900 - 3000 | Raman / Infrared | researchgate.net |

| C-S Stretch | ~600 - 700 | Raman / Infrared | researchgate.net |

X-ray Diffraction (XRD) and Gas Electron Diffraction (GED) for Gas-Phase and Crystalline Structures

X-ray Diffraction (XRD) and Gas Electron Diffraction (GED) are primary techniques for determining the precise three-dimensional structure of molecules in the solid and gas phases, respectively. XRD analyzes the pattern of X-rays scattered by the electron clouds of atoms in a crystal lattice, yielding detailed information on bond lengths, bond angles, and crystal packing. mdpi.com GED involves scattering a beam of electrons off molecules in the gas phase and analyzing the resulting diffraction pattern to determine molecular geometry. rsc.orgresearchgate.net

While specific studies on this compound are not detailed in the provided context, extensive work on closely related molecules like chlorothis compound (CH₂ClSCN) demonstrates the power of these techniques. rsc.org A combined GED and XRD study of chlorothis compound revealed significant differences between its gas-phase and solid-state structures.

In the gas phase, GED analysis showed the coexistence of two conformers: a more stable gauche form (89% abundance at ambient temperature) and an anti form. rsc.org The dihedral angle φ(ClC–SC) for the dominant gauche conformer was determined to be 71.8(4)°. rsc.org In contrast, low-temperature single-crystal XRD experiments showed that in the solid state, only the gauche conformer is present. rsc.org This illustrates how intermolecular forces in the crystal lattice can favor a single conformation, whereas multiple conformations can exist in the energetic freedom of the gas phase. These techniques provide precise structural parameters, as shown in the table below for the analogous chlorothis compound.

Table 4: Structural Parameters of Chlorothis compound from GED and XRD

| Parameter | Phase | Technique | Value | Reference |

|---|---|---|---|---|

| Conformer(s) Present | Gas | GED | gauche (89%) and anti (11%) | rsc.org |

| Conformer(s) Present | Solid | XRD | gauche only | rsc.org |

| Dihedral Angle φ(ClC–SC) | Gas (gauche) | GED | 71.8(4)° | rsc.org |

Biochemical and Biological Research Aspects of Methyl Thiocyanate

Enzymatic and Metabolic Transformations

The metabolism of methyl thiocyanate (B1210189) is intrinsically linked to key enzymatic pathways that process xenobiotics and manage endogenous compounds.

Glutathione (B108866) S-transferases (GSTs) are a diverse family of enzymes that play a crucial role in cellular detoxification. tandfonline.com These enzymes catalyze the nucleophilic attack of the sulfur atom in reduced glutathione (GSH) on the electrophilic centers of a wide variety of substrates. nih.govuniprot.org All tested homogeneous preparations of glutathione transferases have been shown to catalyze the reaction of GSH with organic thiocyanates like methyl thiocyanate. nih.gov The reaction involves GST catalyzing the attack of GSH on the thiocyanate sulfur of the organic thiocyanate. nih.gov This process results in the liberation of hydrogen cyanide (HCN), oxidized glutathione (GSSG), and the mercaptan corresponding to the organic group. nih.gov The mechanism for these diverse reactions is understood as a nucleophilic attack by enzyme-bound GSH on the electrophilic center of the second substrate, in this case, this compound. nih.gov

The liberation of cyanide from this compound by enzymes like GST places it within the broader context of cyanide metabolism. nih.gov Cyanide is a potent toxin due to its high affinity for cytochrome oxidase, which leads to the inhibition of cellular respiration. uni-muenchen.de The body detoxifies cyanide primarily through enzymatic conversion to the less toxic thiocyanate, a reaction catalyzed by the mitochondrial enzyme rhodanese (thiosulfate-sulfurtransferase). uni-muenchen.dewho.int This major pathway accounts for about 80% of cyanide detoxification. who.int While this compound itself releases cyanide, the body's detoxification systems work to convert this cyanide into thiocyanate, which can then be excreted. uni-muenchen.deontosight.ai A diet low in sulfur-containing amino acids may reduce this detoxification capacity, increasing vulnerability to cyanide toxicity. fao.org Thiocyanate methyltransferase, another enzyme in this metabolic landscape, methylates thiocyanate to form methylthiocyanate, illustrating the complex interplay of these compounds. ontosight.ai

In plants, particularly those in the order Brassicales, this compound is synthesized from thiocyanate (NCS⁻) by specific enzymes. nih.gov Research on Arabidopsis thaliana has identified the enzyme HARMLESS TO OZONE LAYER 1 (AtHOL1), an S-adenosyl-l-methionine (SAM)-dependent methyltransferase. nih.govnih.gov While initially studied for its role in producing methyl chloride, AtHOL1 exhibits high reactivity towards thiocyanate, catalyzing its conversion into this compound (CH₃SCN) with a very high efficiency (kcat/Km value). nih.govnih.gov

This enzymatic conversion is a key part of the plant's defense mechanism. nih.govnih.gov Upon tissue damage, glucosinolates are hydrolyzed by myrosinase, leading to the synthesis of substantial amounts of thiocyanate. nih.govnih.gov AtHOL1 then methylates this thiocyanate into this compound. nih.gov Bacterial growth assays have demonstrated that this conversion dramatically enhances antibacterial activity against plant pathogens that typically invade at wound sites. nih.govnih.gov Mutant Arabidopsis plants lacking a functional AtHOL1 gene (hol1) show increased susceptibility to the pathogen Pseudomonas syringae pv. maculicola, confirming the enzyme's role in plant defense. nih.govnih.gov

Interactions with Biological Systems at the Molecular and Cellular Level

This compound and its related compounds can exert significant influence on various biological processes through direct and indirect mechanisms.

This compound can impact cellular functions and the activity of various enzymes. For instance, concentrations of up to 5 mmol of this compound were found to reduce hydrogen ion secretion in the gastric mucosa of the bullfrog (Rana catesbeiana) without significantly inhibiting microsomal ATPase activity. nih.gov This effect was not due to its conversion to thiocyanate ion, a known potent inhibitor of gastric acid secretion. nih.gov

More broadly, thiocyanates and isothiocyanates can deregulate enzymatic processes. mdpi.com The accumulation of thiocyanate in plant tissues can lead to oxidative stress, impair photosynthesis, and suppress the function of antioxidant enzymes. mdpi.com Glutathione S-transferase, an enzyme central to this compound metabolism, is itself activated when cells experience oxidative damage or exposure to toxins, highlighting a feedback loop in cellular stress response. tandfonline.com

The biological activity of this compound is multifaceted. A primary mechanism involves its role as a substrate in enzymatic reactions that can lead to detoxification or toxification. The GST-catalyzed release of cyanide is a key example of its potential toxicity. nih.gov

Conversely, in plants, the enzymatic synthesis of this compound from thiocyanate serves as a defense mechanism. nih.govscispace.com The conversion of thiocyanate to this compound by the AtHOL1 enzyme results in a compound with increased antibacterial properties, protecting the plant from pathogens. nih.govnih.gov This suggests that the biological effect of this compound is highly context-dependent, varying between its role as a metabolic byproduct in animals and a defensive agent in plants. The toxicity of sulfur volatiles like this compound is thought to either suppress pathogen spread or attract predators of herbivores. uea.ac.uk Some bacteria, such as certain Pseudomonas strains, have been observed producing this compound, possibly as a mechanism to neutralize the host's thiocyanate-based defenses. nih.gov

Role in Host Defense and Antioxidant Systems

The biological significance of thiocyanate, a precursor in various biochemical pathways, is prominently highlighted by its role within the host's innate defense and antioxidant networks. Central to this function is its enzymatic conversion to hypothiocyanous acid (HOSCN), a molecule that demonstrates a dual role as both a potent antimicrobial agent and a modulator of oxidative stress. This system underscores a sophisticated mechanism of host protection, where a potentially harmful oxidant is generated in a controlled manner to target pathogens while minimizing damage to host tissues.

Generation of Hypothiocyanous Acid (HOSCN) by Peroxidases (MPO, LPO, EPO)

Hypothiocyanous acid (HOSCN) is an oxidant produced from the thiocyanate anion (SCN⁻) through a reaction catalyzed by a family of heme-containing peroxidase enzymes. nih.govnih.govnih.gov This enzymatic process involves the two-electron oxidation of SCN⁻ by hydrogen peroxide (H₂O₂). nih.govnih.gov Three key mammalian peroxidases are instrumental in this conversion: Myeloperoxidase (MPO), Lactoperoxidase (LPO), and Eosinophil Peroxidase (EPO). nih.govnih.govasm.org

Myeloperoxidase (MPO): Released by neutrophils and some macrophages at sites of inflammation, MPO utilizes H₂O₂ to oxidize various substrates. mdpi.com While chloride (Cl⁻) is abundant physiologically, SCN⁻ is a preferred substrate for MPO. mdpi.com This results in the significant production of HOSCN alongside other oxidants like hypochlorous acid (HOCl). mdpi.com

Lactoperoxidase (LPO): Secreted by epithelial cells onto mucosal surfaces such as the airways and in glands producing saliva and milk, LPO is a primary generator of HOSCN in these environments. nih.govasm.org The LPO/H₂O₂/SCN⁻ system is a cornerstone of the non-specific immune defense in secretions. researchgate.netwikipedia.org

Eosinophil Peroxidase (EPO): Found in the granules of eosinophils, EPO also readily oxidizes SCN⁻ to form HOSCN. nih.govasm.org This activity is a key component of the eosinophil response during inflammatory and immune reactions. asm.org

The preferential use of SCN⁻ by these peroxidases means that even when other substrates are present, a substantial amount of HOSCN is generated, highlighting its importance as a major product of peroxidase activity in the body. nih.gov

| Peroxidase | Cellular Source | Primary Location of Action | Substrate Preference | Product |

| Myeloperoxidase (MPO) | Neutrophils, Monocytes | Inflammatory Sites | Thiocyanate (SCN⁻), Chloride (Cl⁻) | Hypothiocyanous Acid (HOSCN), Hypochlorous Acid (HOCl) |

| Lactoperoxidase (LPO) | Epithelial Cells | Mucosal Surfaces (Airways, Saliva) | Thiocyanate (SCN⁻) | Hypothiocyanous Acid (HOSCN) |

| Eosinophil Peroxidase (EPO) | Eosinophils | Inflammatory Sites | Thiocyanate (SCN⁻), Bromide (Br⁻) | Hypothiocyanous Acid (HOSCN), Hypobromous Acid (HOBr) |

HOSCN as an Antimicrobial Species

HOSCN is a potent antimicrobial agent with broad-spectrum activity against bacteria, fungi, and viruses. nih.govresearchgate.netfrontiersin.org Its mechanism of action is primarily attributed to the oxidation of sulfhydryl (-SH) groups on proteins, particularly those containing cysteine residues. nih.govwikipedia.orgresearchgate.net This targeted oxidation disrupts critical cellular functions in pathogens.

Key Antimicrobial Actions of HOSCN:

Enzyme Inactivation: HOSCN targets and inactivates essential bacterial enzymes, particularly those involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase. researchgate.net This effectively shuts down the pathogen's primary energy production pathway.

Disruption of Membrane Function: The oxidation of proteins within the bacterial cytoplasmic membrane leads to a loss of structural integrity. wikipedia.org This can impair vital transport systems, such as glucose uptake, and cause leakage of essential intracellular components like potassium ions and amino acids. wikipedia.orgresearchgate.net

Broad-Spectrum Efficacy: Research has demonstrated the effectiveness of HOSCN against a range of pathogens. It inhibits the growth of oral fungi like Candida albicans and shows virucidal activity against viruses including influenza A and B, respiratory syncytial virus, and herpes simplex virus type 1. nih.govtandfonline.comnih.gov

The uncharged HOSCN molecule is thought to be more bactericidal than its conjugate base (OSCN⁻) because it can more readily cross the non-polar bacterial cell membrane to reach its intracellular targets. wikipedia.orgfrontiersin.org

Antioxidant Properties and Protection Against Oxidizing Agents

Paradoxically, the system that generates the oxidant HOSCN also serves a crucial antioxidant function. This is primarily achieved through the actions of the precursor molecule, thiocyanate (SCN⁻), which protects host tissues from damage by more aggressive and less specific oxidants. nih.govcysticfibrosisnewstoday.com

One of the most significant protective roles of SCN⁻ is its reaction with hypochlorous acid (HOCl), a highly damaging oxidant produced in large quantities by MPO during inflammation. nih.govmdpi.com SCN⁻ rapidly scavenges HOCl, converting it into HOSCN. nih.govresearchgate.net This is a detoxification reaction for the host because HOSCN is a milder, more specific oxidant that is better tolerated by mammalian cells compared to the highly reactive HOCl. atsjournals.org

Key Antioxidant Functions:

Scavenging of Potent Oxidants: SCN⁻ effectively reduces potent oxidants like HOCl and hypobromous acid (HOBr) to the less harmful HOSCN. nih.govatsjournals.org

Preferential Substrate for Peroxidases: By acting as a preferred substrate for MPO and EPO, SCN⁻ competitively inhibits the formation of more damaging hypohalous acids, thereby directing the oxidative output towards the production of HOSCN. nih.gov

Repair of Damaged Proteins: SCN⁻ has been shown to have the capacity to repair protein chloramines, which are toxic products formed when HOCl reacts with amine groups on proteins. nih.gov

This dual-function system allows the host to mount a powerful antimicrobial defense while simultaneously protecting itself from the collateral damage of its own inflammatory response. nih.govnih.gov

Interaction with Thioredoxin Reductase System

A critical aspect of the HOSCN-based host defense system is the differential effect it has on mammalian versus microbial cells, a selectivity that hinges on the thioredoxin reductase (TrxR) system. nih.govresearchgate.net

Mammalian TrxR is a selenocysteine-containing enzyme that can efficiently catalyze the reduction of HOSCN back to the inert thiocyanate anion (SCN⁻). nih.govresearchgate.netnih.gov This metabolic pathway effectively detoxifies HOSCN in host cells, rendering them resistant to its cytotoxic effects. nih.govnih.govnih.gov The ability of mammalian TrxR to metabolize HOSCN is a key factor in why this oxidant is well-tolerated by host tissues. nih.govnih.gov

In stark contrast, most bacterial TrxR enzymes lack the critical selenocysteine (B57510) residue. nih.govresearchgate.net As a result, they are unable to reduce HOSCN. nih.govnih.gov Instead, bacterial TrxR is inhibited by HOSCN, compromising the pathogen's ability to manage oxidative stress and carry out essential processes like DNA synthesis, for which the thioredoxin system is vital. nih.govmdpi.com

This selective metabolism represents a sophisticated host defense strategy:

Peroxidases produce HOSCN to kill invading microbes.

Microbial TrxR is inhibited by HOSCN, leading to pathogen death.

Mammalian TrxR reduces and detoxifies HOSCN, protecting host cells from damage.

Interestingly, recent studies in Escherichia coli suggest that its resistance to HOSCN does not rely on its thioredoxin system but rather on the glutathione system and a specific, highly efficient HOSCN reductase enzyme called RclA. asm.orgpnas.orgnih.govbiorxiv.org This indicates that while the differential action on TrxR is a key paradigm, bacteria may evolve alternative defense mechanisms. Nonetheless, the ability of the mammalian system to neutralize HOSCN via TrxR remains a cornerstone of this selective innate immune mechanism. nih.govmdpi.com

Environmental Fate and Bioremediation of Thiocyanate Compounds

Natural Occurrence and Anthropogenic Sources of Thiocyanate (B1210189)

Thiocyanate (SCN⁻) is a chemical compound found in various environments, originating from both natural processes and human activities. researchgate.netindustrialchemicals.gov.au Naturally, thiocyanate is present in a variety of edible plants, particularly those in the Brassica genus, as a result of the breakdown of glucosinolates. cdc.govasm.org It is also a metabolic by-product in the human body, formed during the detoxification of cyanide and the metabolism of the amino acid cysteine. scienceinschool.org

The primary anthropogenic sources of thiocyanate are industrial processes. researchgate.netindustrialchemicals.gov.au Significant amounts are generated during the gasification of coal and in the production of coke for the steel industry. researchgate.netscienceinschool.org The mining industry, particularly gold and silver extraction, is another major contributor. cdc.gov In these operations, cyanide is used to leach the precious metals from ore. When sulfur-containing minerals are present in the ore, they can react with the cyanide to form thiocyanate, which then enters the wastewater streams. researchgate.netcdc.gov Additionally, thiocyanate is used in the manufacturing of various products, including herbicides, insecticides, and in the dyeing and photofinishing industries. researchgate.netscielo.br

Microbial Degradation Pathways

The biodegradation of thiocyanate by microorganisms is a critical process for the remediation of contaminated sites. Microbes can utilize thiocyanate as a source of energy, carbon, nitrogen, and sulfur. nih.gov There are two primary recognized metabolic pathways for the microbial degradation of thiocyanate. asm.orgresearchgate.net

One of the main routes for thiocyanate breakdown is the carbonyl sulfide (B99878) pathway. asm.orgresearchgate.net This pathway is initiated by the enzyme thiocyanate hydrolase, a cobalt-containing enzyme. asm.orgebi.ac.uk Thiocyanate hydrolase catalyzes the hydrolysis of thiocyanate, breaking the nitrile bond to produce carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). ebi.ac.ukethz.ch

The resulting carbonyl sulfide is then further metabolized by the enzyme carbonyl sulfide hydrolase (COSase). wikipedia.orgnih.gov This enzyme hydrolyzes carbonyl sulfide into hydrogen sulfide (H₂S) and carbon dioxide (CO₂). researchgate.netwikipedia.org The hydrogen sulfide can then be oxidized to sulfate (B86663) (SO₄²⁻), a process that can generate energy for the microorganism. wikipedia.org This pathway has been well-documented in neutrophilic bacteria such as Thiobacillus thioparus. researchgate.netethz.chnih.gov

The second major degradation route is the cyanate (B1221674) pathway, which involves the cleavage of the carbon-sulfur bond in the thiocyanate molecule. asm.orgresearchgate.net This reaction is catalyzed by the enzyme thiocyanate dehydrogenase. researchgate.netresearcher.life The degradation of thiocyanate via this pathway yields cyanate (OCN⁻) and sulfide (S²⁻) as intermediate products. researchgate.netethz.ch

The cyanate produced is subsequently hydrolyzed by the enzyme cyanase into ammonia and carbon dioxide. ethz.ch This pathway has been identified in various bacteria, including some Pseudomonas species isolated from soil contaminated with gold mining wastewater and haloalkaliphilic sulfur-oxidizing bacteria of the genus Thioalkalivibrio. asm.orgresearcher.lifersc.org

Genomic and proteomic studies have provided deeper insights into the microbial metabolism of thiocyanate. In organisms utilizing the carbonyl sulfide pathway, such as Thiobacillus thioparus, the genes responsible for encoding thiocyanate hydrolase have been identified. nih.gov This enzyme is a homolog of nitrile hydratase. asm.orgresearchgate.net The subsequent enzyme in the pathway, carbonyl sulfide hydrolase, has been characterized as a homotetramer containing a zinc ion in its catalytic site and belongs to the β-class of carbonic anhydrases. researchgate.netnih.gov

For the cyanate pathway, research on bacteria like Thioalkalivibrio thiocyanoxidans has revealed a cluster of genes that are significantly upregulated during growth on thiocyanate. asm.org This cluster includes the gene for thiocyanate dehydrogenase, a periplasmic copper-containing oxidoreductase. asm.org It also contains genes for putative copper uptake systems, a potential electron acceptor, and a two-component regulatory system, indicating a complex and regulated process for thiocyanate degradation. asm.org Metatranscriptomic analyses of microbial communities in environments like microbial fuel cells have also pointed to the dominance of the cyanate degradation pathway in certain conditions and have helped to identify the active microbial populations, such as Thiobacillus-like bacteria. frontiersin.org

Bioremediation Strategies for Thiocyanate Contamination

Bioremediation presents a cost-effective and environmentally sustainable alternative to conventional physical and chemical methods for treating thiocyanate-contaminated water. nih.govpublish.csiro.au These strategies focus on harnessing the metabolic capabilities of microorganisms to break down thiocyanate into less harmful substances. publish.csiro.au Biological treatments, such as the use of activated sludge systems, are commonly employed to degrade thiocyanate in industrial wastewater. scielo.brnih.gov

In situ bioremediation, which involves treating the contamination in place, is a particularly attractive strategy as it avoids the costs associated with excavating soil or pumping groundwater. nih.govacs.org One of the key challenges for in situ biodegradation is ensuring that the native microbial populations have the necessary conditions and nutrients to thrive and effectively degrade the contaminant.

Research has shown that nutrient limitation can be a significant barrier to the natural attenuation of thiocyanate in environments like mine tailings. acs.orgnih.gov Specifically, phosphate (B84403) has been identified as a principal limiting nutrient for autotrophic microbial consortia capable of degrading thiocyanate. acs.orgresearchgate.net In studies conducted on water from gold mine tailings, the addition of phosphate was shown to stimulate the native microbial community, which was dominated by SCN⁻-degrading strains of Thiobacillus. acs.orgnih.gov This amendment led to the complete degradation of high concentrations of thiocyanate to ammonium (B1175870) and sulfate. acs.orgnih.gov These findings demonstrate that stimulating the activity of indigenous microorganisms through simple nutrient amendments like phosphate can be an effective strategy for the in situ bioremediation of thiocyanate contamination. acs.orgnih.gov

Phytoremediation Potential

Phytoremediation is an emerging, cost-effective, and eco-friendly technology that utilizes plants to remove, detoxify, or stabilize pollutants from soil and water. jkenterprises.com.pk The potential for using plants to remediate sites contaminated with thiocyanate compounds has been explored, revealing both natural limitations and promising advancements through biotechnology.

The natural ability of plants to handle thiocyanates is varied. For instance, species within the Brassicaceae family are known to naturally produce high concentrations of thiocyanates. This characteristic can render them unpalatable to herbivores, which may inadvertently help in reducing the transfer of contaminants up the food chain in a phytoremediation context. wikipedia.org However, for many plant species, the efficiency of thiocyanate phytoremediation is inherently low because they often lack the specific enzymes required for its degradation. charchem.org

To overcome these limitations, researchers have turned to genetic engineering to enhance the phytoremediation capabilities of certain plants. jkenterprises.com.pk A significant strategy involves introducing genes that encode for thiocyanate-degrading enzymes into plants. For example, studies have demonstrated that inserting the thiocyanate hydrolase gene into rice (Oryza sativa) seedlings enabled them to effectively remove thiocyanate from coking wastewater. charchem.org In these engineered rice plants, expressing the enzyme in the apoplast (the space outside the cell membrane) was found to be more efficient for remediation than cytoplasmic expression. charchem.org

Similarly, another approach has been to introduce the gene for glutathione (B108866) S-transferase (GST) from the bacterium Thermosynechococcus elongatus BP-1 into the model plant Arabidopsis thaliana. jkenterprises.com.pkwikipedia.org The resulting transgenic plants were able to germinate and grow in a medium containing 5 mmol L⁻¹ of thiocyanate, a concentration that was lethal to their wild-type counterparts. wikipedia.org While Arabidopsis thaliana is a useful model for such proof-of-concept studies, its small biomass makes it less suitable for large-scale environmental cleanup. jkenterprises.com.pk Future research aims to express these or similar genes in plants with higher biomass to improve practical phytoremediation efficiency. jkenterprises.com.pk

Another related strategy is "induced hyperaccumulation," where chemical amendments are added to the soil to increase the bioavailability and uptake of contaminants by plants. Ammonium thiocyanate has been used to enhance the phytoextraction of gold from low-grade ores or contaminated soils, demonstrating how related compounds can be part of a phytoremediation or phytomining process. wikipedia.orgfishersci.fi

Table 1: Genetically Engineered Plants for Thiocyanate Phytoremediation

| Plant Species | Engineered Trait | Key Finding | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | Expression of thiocyanate hydrolase module | Engineered seedlings were able to completely remove thiocyanate from coking wastewater. Apoplastic expression was more efficient than cytoplasmic expression. | charchem.org |

| Arabidopsis thaliana | Expression of glutathione S-transferase (GST) from T. elongatus | Transgenic plants could germinate and grow in a medium with 5 mmol L⁻¹ thiocyanate, a lethal dose for wild-type plants. | jkenterprises.com.pkwikipedia.org |

Use of Enriched Microbial Cultures in Bioreactors

Bioreactors utilizing enriched microbial cultures are a cornerstone of biological treatment for wastewater contaminated with thiocyanate (SCN⁻). fishersci.comfishersci.be These systems are particularly relevant for treating effluents from industrial processes such as gold mining and coal coking. fishersci.comnih.gov The principle involves cultivating a dense population of microorganisms that can effectively degrade thiocyanate and its byproducts into less harmful substances. fishersci.com

Metagenomic studies of these bioreactor communities have consistently revealed the dominance of specific bacterial genera. fishersci.com Thiobacillus species are frequently the most abundant and key players in thiocyanate degradation. fishersci.comnih.govereztech.com Other genera that are often detected in SCN⁻-degrading consortia include Mesorhizobium, Sphingomonas, Sphingopyxis, Comamonas, Rhodanobacter, and Microbacterium. fishersci.com These microbial communities can be autotrophic, using the energy derived from the oxidation of sulfur compounds produced during SCN⁻ breakdown, or heterotrophic, utilizing organic carbon sources. fishersci.comereztech.com

Researchers have successfully isolated and enriched potent thiocyanate-degrading cultures from various environments. For example, a mixed bacterial culture and a pure strain (BMV8), likely belonging to the genus Pseudomonas, were isolated from a fixed-bed bioreactor treating mining effluent. fishersci.be Both the mixed culture and the pure strain were capable of removing 5 mM of thiocyanate within 36 hours. The mixed culture demonstrated a higher tolerance, withstanding thiocyanate concentrations up to 60 mM. fishersci.be

In another study, a highly enriched culture of the neutrophilic halophile Thiohalobacter sp. strain FOKN1 was obtained from the activated sludge of a bioreactor handling thiocyanate-rich wastewater. fishersci.atamericanelements.commekongchem.com This culture degraded 3.38 mM of thiocyanate within 140 hours. fishersci.atwikipedia.org The degradation process often proceeds through the activity of enzymes like thiocyanate dehydrogenase, which converts thiocyanate to cyanate and sulfur. fishersci.at These intermediates are subsequently hydrolyzed to ammonia (NH₄⁺) and sulfate (SO₄²⁻). mekongchem.com

The efficiency of these bioreactor systems is influenced by several operational parameters. Optimal conditions for the Thiohalobacter culture were found to be a pH of 8.8, a temperature of 37°C, and a specific salinity level. fishersci.atamericanelements.comwikipedia.org The degradation process can be inhibited by the presence of other chemicals, such as phenol, which is often found in industrial wastewater. fishersci.attcichemicals.com Understanding the microbial composition and metabolic pathways within these bioreactors is crucial for optimizing their design and operation for the complete removal of nitrogen and sulfur compounds from wastewater. fishersci.comereztech.com

Table 2: Performance of Enriched Microbial Cultures in Thiocyanate Bioremediation

| Microbial Culture | Source | Degradation Performance | Key Conditions/Notes | Reference |

|---|---|---|---|---|

| Mixed culture & Pseudomonas sp. strain BMV8 | Fixed-bed bioreactor for mining effluent | Removed 5 mM SCN⁻ in 36 hours. Mixed culture tolerated up to 60 mM SCN⁻. | The pure strain (BMV8) produced ammonia as a metabolite. | fishersci.be |

| Thiohalobacter sp. strain FOKN1 | Activated sludge from a bioreactor | Degraded 3.38 mM SCN⁻ within 140 hours. | Optimal at pH 8.8, 37°C, 0.18 M NaCl. Activity inhibited by phenol. | fishersci.atamericanelements.commekongchem.comwikipedia.org |

| Thiobacillus-dominated consortium | Gold mine tailings | Completely degraded up to 154.64 mM SCN⁻ in 6 days. | Thiobacillus was the predominant genus (77.78%). | nih.gov |

Applications of Methyl Thiocyanate in Advanced Materials and Research

Methyl Thiocyanate (B1210189) as a Research Chemical and Synthetic Intermediate

Methyl thiocyanate is widely utilized as a research chemical and a versatile synthetic intermediate in organic chemistry. nih.govresearchgate.net Its production and use as a chemical and pharmaceutical intermediate may lead to its release into the environment. nih.gov Organothiocyanates, in general, are important building blocks for creating a variety of sulfur-containing compounds. nih.govresearchgate.net They serve as precursors for synthesizing thiols, sulfides, disulfides, thioethers, isothiocyanates, and thiocarbamates. researchgate.netnih.gov